2-[(4-methylbenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone
Descripción
Propiedades
IUPAC Name |
[2-[(4-methylphenyl)methylsulfanyl]-1H-indol-3-yl]-[3-(trifluoromethyl)phenyl]diazene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3N3S/c1-15-9-11-16(12-10-15)14-30-22-21(19-7-2-3-8-20(19)27-22)29-28-18-6-4-5-17(13-18)23(24,25)26/h2-13,27H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXTUBVBICEQFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=C(C3=CC=CC=C3N2)N=NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-[(4-methylbenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone , with the CAS number 478044-96-1, is a hydrazone derivative that has garnered attention for its potential biological activities. This article explores the compound's biological properties, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C23H18F3N3S
- Molecular Weight : 425.47 g/mol
- Structural Features :
- The compound contains a hydrazone linkage, which is known for its diverse biological activities.
- The presence of trifluoromethyl and sulfanyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Properties
Research indicates that hydrazones, including derivatives like the compound , exhibit significant anticancer activity. A study evaluating various hydrazones demonstrated their ability to inhibit cancer cell proliferation across multiple lines, including breast and glioblastoma cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study : In vitro studies showed that similar indole-based hydrazones had IC50 values in the nanomolar range against glioblastoma multiforme, indicating potent cytotoxic effects. The introduction of electron-withdrawing groups (like trifluoromethyl) was associated with increased activity due to enhanced interaction with cellular targets.
Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of cholinesterase enzymes, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's.
Findings :
- Compounds similar to 2-[(4-methylbenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone demonstrated dual inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) with IC50 values ranging from 46.8 to 137.7 µM for AChE and 19.1 to 881.1 µM for BuChE .
The proposed mechanisms by which this compound exerts its biological effects include:
- Cytotoxicity : Induction of apoptosis through mitochondrial pathways.
- Enzyme Inhibition : Competitive inhibition of cholinesterase enzymes, leading to increased levels of acetylcholine, which may enhance cognitive function in neurodegenerative conditions.
Table 1: Biological Activity Overview
Aplicaciones Científicas De Investigación
The compound 2-[(4-methylbenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its potential applications, supported by data tables and documented case studies.
Chemical Properties and Structure
The compound is a hydrazone derivative, characterized by the presence of both indole and hydrazone functional groups. Its molecular structure can be represented as follows:
- Molecular Formula : C₁₈H₁₈F₃N₃S
- Molecular Weight : 367.42 g/mol
Anticancer Activity
Research has indicated that hydrazone derivatives, including this compound, exhibit significant anticancer properties. In vitro studies demonstrate that it may inhibit the proliferation of various cancer cell lines, including breast and leukemia cells.
Case Study: Antitumor Activity
A study conducted on a series of hydrazone derivatives showed that compounds similar to 2-[(4-methylbenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone displayed IC50 values in the low micromolar range against MCF-7 breast cancer cells. This suggests a promising potential for developing novel anticancer agents based on this scaffold .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes associated with cancer progression. For instance, it has shown to inhibit thymidine phosphorylase, an enzyme linked to tumor growth and metastasis.
Data Table: Enzyme Inhibition Potency
| Compound Name | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Hydrazone A | Thymidine Phosphorylase | 0.056 | |
| Hydrazone B | Thymidine Phosphorylase | 0.080 |
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections caused by resistant bacterial strains.
Case Study: Antimicrobial Screening
In a screening assay against various bacterial strains, derivatives of this hydrazone exhibited notable antibacterial activity, particularly against Gram-positive bacteria .
Neuroprotective Effects
Emerging research indicates that compounds with similar structures may also provide neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.
Research Insights
A study exploring the neuroprotective effects of indole-based compounds found that certain derivatives could mitigate oxidative stress in neuronal cells, suggesting a protective mechanism against neurodegeneration .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The compound belongs to a class of indole-based hydrazones with variations in sulfanyl substituents and aryl groups. Below is a comparative analysis with key analogues:
Table 1: Structural and Physicochemical Comparisons
Key Differences and Implications
Substituent Effects on Reactivity: The 4-methylbenzylsulfanyl group in the target compound provides moderate steric hindrance compared to the smaller methylsulfanyl group, which may reduce nucleophilic attack at the sulfur atom .
Synthetic Pathways :
- The target compound’s synthesis likely follows routes similar to those for 1,2,4-triazole-thiones (–3), involving:
- Nucleophilic addition of hydrazides to isothiocyanates.
- Cyclization under basic conditions (e.g., 8% NaOH) to form triazole-thiones .
Tautomerism and Stability :
- Like 5-(4-(phenylsulfonyl)phenyl)-1,2,4-triazole-3(4H)-thiones (), the target compound may exist in thione-thiol tautomeric forms. However, IR data for similar compounds (e.g., absence of νS-H at 2500–2600 cm⁻¹) confirm predominant thione tautomerism, enhancing stability .
Biological Relevance :
- While biological data for the target compound are sparse, 2-(ethylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone () is marketed for medicinal use, suggesting that substituent variations modulate target affinity and pharmacokinetics .
Q & A
Q. What are the recommended safety protocols for handling this compound during synthesis?
Methodological Answer:
- Protective Equipment : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Conduct reactions in a fume hood to minimize inhalation risks .
- Waste Management : Segregate hazardous byproducts (e.g., sulfanyl or hydrazine derivatives) and store in labeled containers. Collaborate with certified waste disposal services to comply with environmental regulations .
- Contingency Plans : Prepare spill kits with inert adsorbents (e.g., vermiculite) and neutralize acidic/basic residues using appropriate buffers .
Q. How can researchers optimize the synthesis protocol for this compound?
Methodological Answer:
- Reaction Conditions : Start with Friedel-Crafts acylation or nucleophilic substitution to introduce the 4-methylbenzylsulfanyl group. Use anhydrous ethanol or THF as solvents to enhance reactivity .
- Intermediate Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates like hydrazinecarbothioamides. Monitor purity via TLC (Rf ~0.5) .
- Yield Improvement : Optimize stoichiometry (e.g., 1:1.2 molar ratio of indol-3-one to hydrazine derivatives) and reflux times (6–8 hours) to reduce side products .
Q. What spectroscopic techniques are critical for structural elucidation?
Methodological Answer:
- 1H/13C-NMR : Identify aromatic protons (δ 6.8–8.2 ppm) and trifluoromethyl groups (δ -60 ppm in 19F-NMR). Confirm hydrazone linkage via NH peaks (δ 9.5–10.5 ppm) .
- IR Spectroscopy : Detect C=S (1240–1260 cm⁻¹) and C=O (1660–1680 cm⁻¹) stretches to verify thiourea and ketone functionalities .
- Mass Spectrometry : Use HRMS (ESI+) to validate molecular ion peaks (e.g., [M+H]+ at m/z 450–460) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Experimental Triangulation : Combine in vitro assays (e.g., enzyme inhibition) with computational docking studies to validate target binding affinity. Cross-check results with independent labs to rule out protocol biases .
- Longitudinal Studies : Track dose-dependent effects over extended periods (e.g., 3–12 months) to distinguish short-term adaptive responses from long-term toxicity .
- Meta-Analysis : Aggregate data from heterogeneous studies (e.g., varying cell lines or assay conditions) and apply multivariate regression to identify confounding variables .
Q. What strategies are effective for studying the compound’s reactivity under oxidative conditions?
Methodological Answer:
- Oxidant Screening : Test H₂O₂ (3–5% v/v) or KMnO₄ (0.1 M in acidic media) to oxidize the sulfanyl group. Monitor product formation via HPLC (C18 column, acetonitrile/water mobile phase) .
- Kinetic Profiling : Use stopped-flow spectroscopy to measure reaction rates (kobs) for sulfoxide/sulfone formation. Derive activation parameters (ΔH‡, ΔS‡) via Eyring plots .
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to predict oxidation pathways and transition states .
Q. How can researchers ensure data reliability in structure-activity relationship (SAR) studies?
Methodological Answer:
- Standardized Assays : Use positive controls (e.g., known kinase inhibitors) and replicate experiments across ≥3 biological replicates. Normalize data to baseline activity .
- Chemometric Analysis : Apply PCA or PLS regression to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .
- Open Data Practices : Deposit raw spectra, assay data, and synthetic protocols in repositories like PubChem or Zenodo to enable reproducibility audits .
Q. What advanced techniques are suitable for probing tautomeric equilibria in this compound?
Methodological Answer:
- X-ray Crystallography : Resolve tautomeric forms (e.g., thione vs. thiol) using single-crystal diffraction (R factor < 0.05). Analyze bond lengths (C=S: ~1.68 Å) and angles .
- Variable-Temperature NMR : Monitor chemical shift changes (e.g., NH protons) from 25°C to −40°C to detect slow-exchange tautomers .
- Theoretical Simulations : Run MD simulations (AMBER force field) to model tautomerization energy barriers in solvated systems .
Contradiction Analysis & Methodological Pitfalls
Q. How should researchers address discrepancies in reported synthetic yields?
Methodological Answer:
- Protocol Harmonization : Compare reaction parameters (e.g., solvent purity, catalyst batch) across studies. Reproduce low-yield protocols with strict anhydrous conditions .
- Byproduct Analysis : Use LC-MS to identify unreported impurities (e.g., N-alkylated byproducts) that may skew yield calculations .
- Error Propagation Models : Apply statistical tools (e.g., Monte Carlo simulations) to quantify uncertainty in yield measurements due to instrumental noise .
Q. What methodological flaws could lead to inconsistent bioactivity results?
Methodological Answer:
- Cell Line Variability : Test the compound on isogenic cell lines to control for genetic drift. Use STR profiling to authenticate cell sources .
- Solvent Artifacts : Avoid DMSO concentrations >0.1% in assays, as higher levels may induce nonspecific cytotoxicity. Validate with solvent-only controls .
- pH Sensitivity : Characterize compound stability in assay buffers (pH 7.4 vs. lysosomal pH 5.0) using UV-Vis spectroscopy (λmax shifts >10 nm indicate degradation) .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
